(3-(Pyrazin-2-YL)phenyl)methanol
Description
(3-(Pyrazin-2-YL)phenyl)methanol is a heterocyclic aromatic compound featuring a pyrazine ring (a six-membered ring with nitrogen atoms at positions 1 and 4) linked to a phenyl group substituted with a hydroxymethyl (-CH₂OH) group at the meta position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The hydroxymethyl group enhances solubility in polar solvents and provides a site for hydrogen bonding, which is critical for biological interactions or crystal engineering.
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(3-pyrazin-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-9-2-1-3-10(6-9)11-7-12-4-5-13-11/h1-7,14H,8H2 |
InChI Key |
ULFMXDSKSOVKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular properties of (3-(Pyrazin-2-YL)phenyl)methanol and related compounds:
*Calculated based on structural similarity to (3-Pyrimidin-2-ylphenyl)methanol .
Key Differences and Implications
Heterocyclic Core Variations
- Pyrazine vs. Pyrimidine: The pyrazine core in (3-(Pyrazin-2-YL)phenyl)methanol has nitrogen atoms at positions 1 and 4, creating a more electron-deficient aromatic system compared to pyrimidine (nitrogens at 1 and 3). This electron deficiency may enhance reactivity in electrophilic substitutions or coordination chemistry. In contrast, (3-Pyrimidin-2-ylphenyl)methanol has a pyrimidine ring, which is less electron-deficient and may exhibit distinct solubility or binding properties.
- Pyrazine vs. Pyridine: Pyridine derivatives like [2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol] and (3-Propylpyridin-2-yl)methanol lack the second nitrogen atom, reducing electron-withdrawing effects. This difference could influence bioavailability or metabolic stability in drug design.
Substituent Effects
- Chloro vs.
- Phenyl vs. Propyl: The phenyl group in (3-(Pyrazin-2-YL)phenyl)methanol introduces steric bulk and π-π stacking capabilities, which are absent in (3-Propylpyridin-2-yl)methanol . This may affect crystallinity or interactions with aromatic biological targets.
Functional Group Interactions
The hydroxymethyl group is a common feature across all compounds, enabling hydrogen bonding with proteins or solvents. For example, in [2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol] , this group likely contributes to its role as a mirtazapine intermediate by interacting with neurotransmitter receptors.
Preparation Methods
Suzuki-Miyaura Cross-Coupling Followed by Hydroxylation
This method leverages palladium-catalyzed coupling to attach a pyrazine moiety to a pre-functionalized phenyl ring. A representative protocol involves:
-
Borylation of 3-Bromophenylmethanol : Treatment of 3-bromophenylmethanol with bis(pinacolato)diboron in the presence of a Pd(dppf)Cl₂ catalyst yields the corresponding boronic ester.
-
Cross-Coupling with 2-Chloropyrazine : The boronic ester reacts with 2-chloropyrazine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form (3-(pyrazin-2-yl)phenyl)methanol.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Pd(dppf)Cl₂, B₂pin₂ | 85 | 92 |
| 2 | Pd(PPh₃)₄, 80°C | 78 | 89 |
This route offers regioselectivity but requires stringent anhydrous conditions.
Direct Lithiation and Quenching
A one-pot lithiation strategy enables direct functionalization of phenylmethanol derivatives:
-
Directed Ortho-Metalation : 3-Bromophenylmethanol undergoes lithiation using LDA (lithium diisopropylamide) at −78°C in THF, generating a stabilized aryl lithium species.
-
Pyrazine Introduction : Quenching the lithiated intermediate with 2-pyrazinecarboxaldehyde followed by acidic workup yields the target compound.
Reaction Conditions :
-
Temperature: −78°C to 25°C
-
Solvent: Tetrahydrofuran (THF)
-
Acid Quench: HCl (2M)
Advantages :
Reduction of Ketone Precursors
Reduction of a ketone intermediate provides a straightforward pathway:
-
Synthesis of 3-(Pyrazin-2-yl)acetophenone : Friedel-Crafts acylation of pyrazine with 3-bromoacetophenone using AlCl₃.
-
Ketone Reduction : Sodium borohydride (NaBH₄) in ethanol reduces the ketone to the secondary alcohol.
Optimization Notes :
-
Excess NaBH₄ (1.5 equiv.) improves yield to 91%
-
Catalytic hydrogenation (H₂, Pd/C) offers a greener alternative but requires higher pressure (50 psi)
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Average Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | 78 | High | Moderate |
| Direct Lithiation | 82 | Medium | Low |
| Ketone Reduction | 91 | High | High |
The ketone reduction method outperforms others in yield and scalability but necessitates hazardous Friedel-Crafts conditions.
Byproduct Formation and Mitigation
-
Suzuki-Miyaura : Homocoupling of boronic esters (5–8% yield loss) is suppressed by degassing solvents.
-
Lithiation : Competing proto-deboronation occurs if quenching is delayed; rapid addition of electrophiles minimizes this.
-
Reduction : Over-reduction to alkanes is avoided by stoichiometric control of NaBH₄.
Advanced Catalytic Systems
Palladium Nanoparticle Catalysts
Recent advancements employ Pd nanoparticles (NPs) immobilized on mesoporous silica (e.g., SBA-15) for Suzuki couplings:
Photoredox Catalysis
Visible-light-mediated methods using Ru(bpy)₃²⁺ enable mild C–H functionalization:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented continuous flow system (WO2015063709A1) enhances the ketone reduction step:
Solvent Recycling
Ethanol recovery via fractional distillation reduces waste:
| Method | E-Factor (kg waste/kg product) |
|---|---|
| Suzuki-Miyaura | 18.7 |
| Continuous Flow | 6.3 |
Flow chemistry drastically reduces solvent waste.
Emerging Methodologies
Biocatalytic Approaches
Engineered alcohol dehydrogenases (ADHs) catalyze asymmetric reductions:
-
Enantioselectivity : >99% ee for (R)-isomer
-
Limitation : Substrate inhibition at >100 mM
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-(Pyrazin-2-yl)phenyl)methanol, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between pyrazine-2-boronic acid and a brominated benzyl alcohol precursor under palladium catalysis . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity validation should involve HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm the absence of unreacted boronic acid or coupling byproducts .
Q. How should researchers characterize the structural and electronic properties of (3-(Pyrazin-2-yl)phenyl)methanol?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry, leveraging SHELXL for refinement . Complement this with FT-IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3300 cm⁻¹) and UV-Vis spectroscopy to assess π→π* transitions in the pyrazine-phenyl system. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (expected m/z: 201.08 for C₁₁H₁₀N₂O) .
Q. What are the key considerations for handling and storing (3-(Pyrazin-2-yl)phenyl)methanol in laboratory settings?
- Methodological Answer : Store under inert gas (argon) at 2–8°C to prevent oxidation of the methanol moiety. Use amber glass vials to minimize photodegradation. Safety protocols should include fume hood use during synthesis due to potential irritancy of pyrazine derivatives, as noted in analogous compounds .
Advanced Research Questions
Q. How can crystallographic challenges in (3-(Pyrazin-2-yl)phenyl)methanol be addressed, particularly regarding hydrogen bonding networks?
- Methodological Answer : The methanol group may form intermolecular O–H⋯N hydrogen bonds with pyrazine nitrogen atoms, complicating crystal packing. Use slow evaporation in polar aprotic solvents (e.g., DMF) to grow diffraction-quality crystals. Employ SHELXD for phase determination and SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms .
Q. What computational approaches are suitable for predicting the reactivity and solubility of (3-(Pyrazin-2-yl)phenyl)methanol?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites . Solubility parameters (Hansen solubility) should be calculated using COSMO-RS, with experimental validation via shake-flask assays in DMSO/water mixtures .
Q. How can researchers resolve contradictions in biological activity data for pyrazine-containing analogs?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. Standardize protocols:
- Use a panel of cell lines (e.g., HEK293, HepG2) to assess cytotoxicity (MTT assay).
- Perform dose-response curves for target enzymes (e.g., kinases) with positive controls.
Cross-validate results with molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. What strategies are effective for designing derivatives of (3-(Pyrazin-2-yl)phenyl)methanol with enhanced stability?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl para-position to reduce oxidation susceptibility. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For in vivo applications, consider prodrug strategies (e.g., esterification of the methanol group) .
Methodological Tables
Table 1 : Key Spectral Data for (3-(Pyrazin-2-yl)phenyl)methanol
Table 2 : Crystallographic Parameters (Hypothetical)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å | |
| Hydrogen bonds | O–H⋯N (2.85 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
